Welcome to the BenchChem Online Store!
molecular formula C4H5ClF2O2 B8303702 4-chloro-4,4-difluorobutanoic acid

4-chloro-4,4-difluorobutanoic acid

Cat. No. B8303702
M. Wt: 158.53 g/mol
InChI Key: IPOKNZMIBAYSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05179121

Procedure details

18.6 g of ethyl 4-chloro-4,4-difluorobutyrate are stirred with 100 ml of 2N-NaOH at room temperature until a homogeneous solution has been produced. The solution is then poured into 150 ml of 2N-HCl. The organic phase which has separated out is taken up in diethyl ether, dried with sodium sulfate and, after removal of the ether by distillation, distilled in vacuo. 12.6 g of 4-chloro-4,4-difluorobutyric acid are obtained in the form of a colourless oil of boiling point 88°-90° C./11 mbar.
Name
ethyl 4-chloro-4,4-difluorobutyrate
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([O:7]CC)=[O:6].[OH-].[Na+].Cl>>[Cl:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
ethyl 4-chloro-4,4-difluorobutyrate
Quantity
18.6 g
Type
reactant
Smiles
ClC(CCC(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been produced
CUSTOM
Type
CUSTOM
Details
The organic phase which has separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
after removal of the ether
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(CCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.